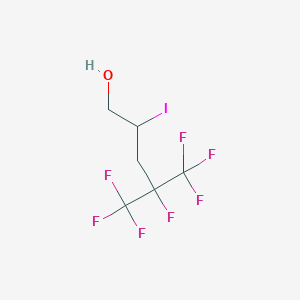

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is a fluorinated organic compound with the molecular formula C6H5F7IO. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol typically involves the iodination of a fluorinated precursor. One common method involves the reaction of a fluorinated alkene with iodine in the presence of a suitable catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as distillation and recrystallization, is also common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, yielding a fully fluorinated alcohol.

Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized fluorinated compounds.

Scientific Research Applications

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated molecules.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol exerts its effects depends on its specific application. In chemical reactions, the iodo group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or proteins, altering their function or stability. The high fluorine content can also influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

- 2-Iodo-5-trifluoromethyl-pyridine

- Acetic acid, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol

- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl

Uniqueness

Compared to similar compounds, 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is unique due to its specific combination of fluorine atoms and the iodo group. This combination imparts distinct reactivity and physical properties, making it particularly valuable in specialized applications.

Biological Activity

Overview

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol (CAS Number: 114810-56-9) is a fluorinated alcohol with significant potential in various biological applications. Its unique structure, characterized by multiple fluorine atoms and an iodine atom, contributes to its distinct biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H6F7IO |

| Molecular Weight | 228.108 g/mol |

| Density | 1.396 g/cm³ |

| Boiling Point | 95ºC (at 115 mmHg) |

| Flash Point | 3.1ºC |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The presence of fluorine enhances lipophilicity, allowing the compound to penetrate lipid membranes and interact with hydrophobic regions of proteins and cell membranes. The hydroxyl group can participate in hydrogen bonding, while the iodine atom may facilitate specific interactions with biomolecules.

Immunotoxicity Studies

Recent research has highlighted the immunotoxic effects of perfluoroalkyl substances (PFAS), including compounds structurally similar to this compound. A study evaluated a range of PFAS for their immunosuppressive activity using primary human cell systems. The findings indicated that approximately 21% of tested PFAS exhibited bioactivity at nominal concentrations between 1–60 micromolar . This suggests that similar compounds may influence immune function through mechanisms such as inhibition of T cell-dependent antibody production.

Case Studies

- Fluorinated Compounds and Cellular Response : A study investigated the cellular response to various fluorinated compounds in human primary cell co-culture systems. The results indicated that certain fluorinated structures could modulate immune responses and alter cytokine production profiles . This highlights the potential of this compound as a candidate for further exploration in immunological contexts.

- Biochemical Pathways : Another investigation into the biochemical pathways affected by PFAS revealed that these compounds could act as inhibitors of ubiquitin ligases and deubiquitylating enzymes (DUBs), suggesting a complex interaction with cellular regulatory mechanisms . Given its structural similarities with other PFAS, it is plausible that this compound could exhibit analogous effects.

Applications in Research

The unique properties of this compound make it a valuable tool in scientific research:

- Chemical Probes : Its structure allows it to serve as a probe in studying biological systems and understanding the interactions of fluorinated molecules with various biological targets.

- Drug Development : The compound's potential immunotoxicity and its interaction with cellular pathways may provide insights into developing new therapeutic agents targeting immune-related diseases.

Properties

IUPAC Name |

4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h3,15H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOYOPKEJYAJCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(F)(F)F)(C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F7IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382168 |

Source

|

| Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114810-56-9 |

Source

|

| Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.